2'-Deoxy-2'-fluoro-5-iodouridine
説明
Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) is a nucleoside analogue initially developed for chronic hepatitis B virus (HBV) infection. It inhibits viral replication by incorporating into viral DNA, acting as a chain terminator. However, during Phase II clinical trials in 1993, severe toxicity emerged, including hepatic failure, lactic acidosis, pancreatitis, and mitochondrial dysfunction, leading to five fatalities among 15 participants .
特性
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867808 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-98-4 | |
| Record name | FIALURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
作用機序
Target of Action
Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog. The primary targets of Fialuridine are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2). ENT1 is implicated in the mitochondrial transport of Fialuridine, while TK2 is involved in the phosphorylation of Fialuridine into active triphosphate metabolites.
Mode of Action
Fialuridine exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis. This incorporation is facilitated by the action of ENT1 and TK2. Silencing the expression or activity of ENT1 and TK2 can protect against Fialuridine toxicity.
Biochemical Pathways
The biochemical pathway affected by Fialuridine involves the mitochondrial transport and metabolism of the drug. Fialuridine is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2. This leads to the incorporation of Fialuridine into mtDNA, causing mitochondrial dysfunction.
Pharmacokinetics
It is known that fialuridine toxicity is detectable after 7 days of repeated exposure.
Result of Action
The incorporation of Fialuridine into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction. Clinical manifestations of Fialuridine toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis.
Action Environment
The action of Fialuridine can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of Fialuridine toxicity.
生化学分析
Biochemical Properties
Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of fialuridine was a result of mitochondrial damage caused by the incorporation of fialuridine into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis.
Cellular Effects
Fialuridine toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified. Fialuridine-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity.
Molecular Mechanism
The molecular mechanism of fialuridine involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity. Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of fialuridine, modestly protected primary human hepatocyte spheroids from fialuridine toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, fialuridine toxicity was only detectable after 7 days of repeated exposure. Over time, the effects of fialuridine became more pronounced, leading to increased cellular damage.
Dosage Effects in Animal Models
In animal models, fialuridine-induced liver toxicity could be readily detected, even when the mice were treated with a Fialuridine dose that was only 10-fold above the dose used in human participants. The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in Fialuridine-treated chimeric mice mirrored those of Fialuridine-treated human participants.
Metabolic Pathways
Fialuridine and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria. This process is crucial for the activation of fialuridine and contributes to its biochemical properties.
生物活性
Fialuridine (FIAU) is a nucleoside analog primarily known for its antiviral properties against the hepatitis B virus (HBV). Despite its potential therapeutic applications, FIAU has been associated with significant hepatotoxicity, particularly in clinical settings. This article delves into the biological activity of FIAU, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Fialuridine exerts its antiviral effects by mimicking natural nucleosides, leading to the inhibition of viral DNA polymerases. Its active triphosphate form is incorporated into viral DNA, disrupting replication processes. However, the drug also interacts with mitochondrial DNA (mtDNA), which has been implicated in its hepatotoxic effects.
Key Mechanisms
- Inhibition of Viral Replication : FIAU competes with natural nucleotides for incorporation into viral DNA, effectively reducing HBV replication.
- Mitochondrial Dysfunction : Studies indicate that FIAU can interfere with mtDNA replication and expression of mtDNA-encoded genes, leading to mitochondrial toxicity and dysfunction .
In Vitro Studies
Research has demonstrated that FIAU does not significantly inhibit mtDNA replication in various cell lines, including CEM cells and HepG2 cells, even at high concentrations (up to 200 µM) over extended periods. In contrast, other nucleoside analogs like dideoxycytidine (ddC) show a marked decrease in mtDNA replication at much lower concentrations (0.1 µM) .
Table 1: Comparative Inhibition of mtDNA Replication
| Compound | Concentration (µM) | % Inhibition of mtDNA |
|---|---|---|
| Fialuridine | 200 | 0% |
| Dideoxycytidine | 0.1 | 50% |
Chronic Hepatotoxicity
Fialuridine's hepatotoxic effects are notably chronic and were not predicted in preclinical studies. A significant case involved five patients who experienced acute liver failure during clinical trials. Research utilizing three-dimensional spheroid cultures of primary human hepatocytes revealed that FIAU-induced toxicity becomes detectable only after prolonged exposure (7 days), highlighting its delayed onset .
Mechanisms of Hepatotoxicity
- Reactive Oxygen Species (ROS) Formation : FIAU treatment leads to increased ROS levels, contributing to oxidative stress and cellular damage.
- Lipid Accumulation : The drug promotes lipid accumulation within hepatocytes, indicating disrupted metabolic processes.
- Induction of Apoptosis : Chronic exposure results in apoptotic signaling pathways being activated within liver cells.
Case Studies
A pivotal study utilized a humanized liver mouse model (TK-NOG) to assess the sensitivity of FIAU regarding liver toxicity. The findings indicated that FIAU treatment resulted in significant reductions in mtDNA/nucDNA ratios and triggered a p53 transcriptional response indicative of cellular stress and damage .
科学的研究の応用
Clinical Trials and Efficacy
Fialuridine was initially tested in clinical trials for its efficacy against HBV. Early studies demonstrated a substantial reduction in HBV DNA levels among treated patients. For instance, during a trial involving 15 participants, significant drops in HBV DNA were noted after 8 weeks of treatment; however, severe liver toxicity emerged after prolonged use .
Table 1: Summary of Clinical Trial Findings on Fialuridine
| Study Year | Participants | Duration | HBV DNA Reduction | Toxicity Observed |
|---|---|---|---|---|
| 1993 | 15 | 9 weeks | Significant | Acute liver failure |
| 1995 | Various | Varies | Sustained | Mild side effects initially |
Toxicity and Safety Concerns
The most critical aspect of fialuridine's application has been its associated toxicity, particularly hepatotoxicity. In a pivotal study involving chimeric TK-NOG mice (mice with humanized livers), researchers found that fialuridine induced acute liver failure at doses only slightly higher than those used in human trials. This finding highlights the potential for severe adverse effects in humans and underscores the need for careful monitoring during treatment .
Case Study: Fialuridine-Induced Liver Failure
In a notable case from the NIH trial, seven out of fifteen participants developed acute liver failure after prolonged exposure to fialuridine. The clinical features included lactic acidosis and microvesicular steatosis, mirroring findings from animal models .
Research Applications Beyond Hepatitis B
Beyond its antiviral applications, fialuridine has been investigated for other potential uses:
- Toxicology Studies : Fialuridine's effects on mitochondrial function have made it a subject of interest in toxicology research. Studies using chimeric mice have helped elucidate the mechanisms behind drug-induced liver injury and have provided insights into human-specific drug toxicities .
- Drug Development : The compound has been utilized to explore drug-drug interactions and metabolic pathways relevant to human health, particularly concerning nucleoside analogues .
類似化合物との比較
Mechanism of Toxicity :
- Fialuridine is incorporated into mitochondrial DNA (mtDNA) by human mitochondrial DNA polymerase γ, causing mtDNA depletion and impaired oxidative phosphorylation .
- The human-specific mitochondrial nucleoside transporter hENT1 facilitates its uptake, explaining species-specific toxicity (undetected in preclinical rodent models) .
- Chronic exposure leads to microvesicular steatosis, glycogen depletion, and mitochondrial ultrastructural damage in hepatocytes .
Comparison with Similar Compounds
Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Fialuridine belongs to the NRTI class, which includes zidovudine, didanosine, and stavudine. These compounds share structural similarities but differ in toxicity profiles:
Key Differences :
Antiviral Pyrimidine Analogues
Gemcitabine and lamivudine are structurally related pyrimidine analogues with distinct safety profiles:
Mechanistic Insight :
In Vitro and In Vivo Model Comparisons
Preclinical Limitations :
Advanced In Vitro Systems :
- 3D Liver Organoids (HYDROX): Demonstrated time-dependent fialuridine toxicity (EC₅₀: 0.1 μM at 28 days vs. >100 μM at 48 hours), mirroring clinical latency .
- Transcriptomic Profiling: Fialuridine and tenofovir both downregulated oxidative stress markers (PRDX4, GSTP1) and lipid metabolism genes (DGAT1, PLIN4), but tenofovir lacked mitochondrial uptake .
Research Findings and Clinical Implications
Mitochondrial Specificity : Fialuridine’s incorporation into mtDNA is 60% efficient, leading to lethal mutagenesis rather than exonuclease repair .
Therapeutic Lessons: Avoid fluorinated nucleosides with 3ʹ-hydroxyl groups in chronic therapies. Humanized models (e.g., liver-chip, organoids) are critical for preclinical safety .
Regulatory Impact : The fialuridine case prompted FDA reforms, emphasizing long-term toxicity screening for nucleoside analogues .
Data Tables
Table 1. Mitochondrial Toxicity Across Nucleoside Analogues
| Compound | mtDNA Incorporation | hENT1 Dependence | Clinical Severity |
|---|---|---|---|
| Fialuridine | Yes | Yes | Fatal |
| Zidovudine | No | No | Moderate |
| Tenofovir | No | No | Low |
Table 2. EC₅₀ Values in In Vitro Models
| Model | Fialuridine (EC₅₀) | Tenofovir (EC₅₀) |
|---|---|---|
| 3D Liver Organoid | 0.1 μM (28 days) | >100 μM |
| PHH Spheroids | 0.1 μM (28 days) | 50 μM |
準備方法
Fluorination Strategies
Radiolabeling Techniques
For pharmacokinetic studies, FIAU is radiolabeled with iodine-125. The destannylation method is adapted using sodium [¹²⁵I]iodide:
- Stannane Preparation : 5-Tributylstannyl-2′-fluoro-arabinofuranosyl uracil is synthesized.
- Radioiodination : The stannane reacts with Na¹²⁵I and chloramine-T in ethanol, yielding [¹²⁵I]FIAU.
- Purification : HPLC separates radiolabeled FIAU from unreacted precursors, achieving radiochemical purity >98%.
Purification and Characterization
Post-synthesis, FIAU is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. Characterization includes:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight ([M+H]⁺ m/z 373.1).
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ −118 ppm) and ¹H NMR (δ 5.9 ppm, H-1′) verify structure.
- X-ray Crystallography : Resolves the β-D-arabinofuranosyl configuration.
Table 3: Analytical Parameters for FIAU
| Technique | Key Data |
|---|---|
| LC-MS | m/z 373.1 ([M+H]⁺) |
| ¹⁹F NMR | δ −118 ppm (2′-F) |
| ¹H NMR | δ 5.9 ppm (H-1′, J = 8.5 Hz) |
Comparative Analysis of Synthetic Methods
The DAST/destannylation route remains the gold standard, offering high yields (75–80%) and scalability. However, it involves toxic reagents (DAST, tributyltin), necessitating stringent safety protocols. Alternative methods, like PIFA-mediated fluorination or NIS iodination, reduce toxicity but compromise efficiency.
Q & A
How should preclinical studies for Fialuridine be designed to improve predictability of clinical hepatotoxicity?
Answer:
Preclinical studies must account for interspecies metabolic differences. For example, Fialuridine showed no hepatotoxicity in rats, dogs, or monkeys but caused fatal mitochondrial toxicity in humans . Key design considerations:
- Model Selection : Use human-relevant models (e.g., 3D liver spheroids) to capture mitochondrial DNA depletion .
- Endpoint Analysis : Include mitochondrial function assays (e.g., lactate levels, ATP quantification) and tissue mass spectrometry imaging (tMSI) to detect metabolite accumulation .
- Dosing Regimens : Mimic clinical exposure timelines, as prolonged exposure in humans correlated with delayed toxicity .
Table 1 : Preclinical vs. Clinical Findings for Fialuridine
| Parameter | Preclinical Models (Rat/Dog/Monkey) | Clinical Trials (Human) |
|---|---|---|
| Hepatotoxicity | Absent | Severe (Fatal) |
| Mitochondrial Damage | Not observed | Significant DNA depletion |
| Lactate Levels | Normal | Elevated (Acidosis) |
| Source: SOT 2024 Symposium Data |
How can researchers resolve contradictions between preclinical safety data and clinical outcomes in Fialuridine studies?
Answer:
Contradictions arise from species-specific metabolic pathways. Methodological steps include:
- Mechanistic Validation : Use CRISPR-engineered rodent models expressing human thymidine kinase, which activates Fialuridine’s toxic metabolites .
- Multi-Omics Integration : Combine transcriptomics (to identify dysregulated oxidative phosphorylation genes) and metabolomics (to detect lactic acidosis biomarkers) .
- In Silico Modeling : Predict human-specific metabolite accumulation using physiologically based pharmacokinetic (PBPK) models .
What ethical frameworks are critical for designing Fialuridine clinical trials post-1993 toxicity incidents?
Answer:
Post-1993 NIH/IOM guidelines emphasize:
- Risk-Benefit Balance : Ensure trials address unresolved therapeutic gaps (e.g., Hepatitis B resistance mechanisms) .
- Informed Consent : Disclose historical risks of mitochondrial toxicity during participant recruitment .
- IRB Oversight : Require independent review of dosing protocols and stopping rules for adverse events .
What methodologies best assess Fialuridine-induced mitochondrial dysfunction in human cell models?
Answer:
- High-Content Imaging : Quantify mitochondrial membrane potential (ΔΨm) using JC-1 dye in primary hepatocytes .
- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) to evaluate electron transport chain activity .
- LC-MS/MS : Detect Fialuridine-triphosphate accumulation in mitochondrial extracts .
How can the FINER criteria improve research question formulation for Fialuridine studies?
Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : "Does CRISPR-edited humanized mouse liver replicate Fialuridine’s clinical toxicity profile?" (Requires accessible gene-editing tools) .
- Novel : "How do human-specific polymorphisms in ENT1 transporters influence Fialuridine uptake?" (Addresses unexplored genetic factors) .
What protocols ensure reproducibility in Fialuridine experimental workflows?
Answer:
- Compound Characterization : Report HPLC purity (>98%), NMR spectra, and elemental analysis for all batches .
- Detailed Methods : Specify culture conditions for 3D spheroids (e.g., hypoxia levels, matrix composition) to standardize toxicity assays .
Which advanced in vitro models enhance hepatotoxicity prediction for nucleoside analogs like Fialuridine?
Answer:
- Microphysiological Systems (MPS) : Co-culture hepatocytes with Kupffer cells to simulate immune-mediated toxicity .
- Organ-on-a-Chip : Incorporate fluid flow to mimic hepatic clearance dynamics and metabolite accumulation .
How can multi-omics data integration clarify Fialuridine’s mechanism of action?
Answer:
- Transcriptomics : Identify downregulation of POLG (mitochondrial DNA polymerase) in treated cells .
- Metabolomics : Map TCA cycle intermediates to pinpoint enzymatic bottlenecks .
- Data Integration Tools : Use platforms like MetaboAnalyst to correlate omics datasets and generate mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
